molecular formula C16H14Br2FN3O2S B12376245 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea

1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea

Cat. No.: B12376245
M. Wt: 491.2 g/mol
InChI Key: KSONUKIMFGJGMP-DNTJNYDQSA-N
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Description

1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group, a fluorophenyl group, and a dibromo-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea typically involves the condensation of 2,3-dibromo-4,5-dimethoxybenzaldehyde with 4-fluorophenylthiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dibromo-dimethoxyphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the presence of halogen atoms and methoxy groups can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-chlorophenyl)thiourea
  • 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-bromophenyl)thiourea

Comparison: Compared to its analogs, 1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and overall stability. The fluorine atom’s electronegativity can enhance the compound’s ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14Br2FN3O2S

Molecular Weight

491.2 g/mol

IUPAC Name

1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea

InChI

InChI=1S/C16H14Br2FN3O2S/c1-23-12-7-9(13(17)14(18)15(12)24-2)8-20-22-16(25)21-11-5-3-10(19)4-6-11/h3-8H,1-2H3,(H2,21,22,25)/b20-8+

InChI Key

KSONUKIMFGJGMP-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=N/NC(=S)NC2=CC=C(C=C2)F)Br)Br)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C=NNC(=S)NC2=CC=C(C=C2)F)Br)Br)OC

Origin of Product

United States

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